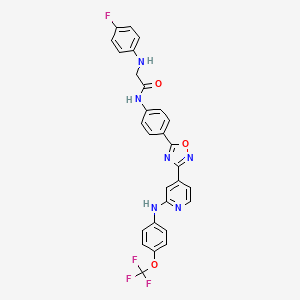![molecular formula C16H13ClN2O2 B12429617 3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-氯苯基)-2,5-二甲基吡咯-3-基]-2-氰基丙-2-烯酸是一种合成有机化合物,属于吡咯衍生物类。该化合物以含有氯苯基、二甲基吡咯环和氰基丙烯酸部分为特征。
准备方法
3-[1-(3-氯苯基)-2,5-二甲基吡咯-3-基]-2-氰基丙-2-烯酸的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡咯环的形成: 吡咯环可以通过在特定条件下使适当的前体环化来合成。
氯苯基的引入: 氯苯基通过亲电芳香取代反应引入。
氰基丙烯酸部分的添加: 最后一步涉及通过缩合反应添加氰基丙烯酸部分。
工业生产方法可能涉及优化这些步骤以提高产量和纯度,通常利用催化剂和受控反应条件来确保一致性和可扩展性。
化学反应分析
3-[1-(3-氯苯基)-2,5-二甲基吡咯-3-基]-2-氰基丙-2-烯酸会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,从而形成相应的氧化产物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,导致特定官能团的还原。
取代: 该化合物可以发生亲核或亲电取代反应,具体取决于所使用的试剂和条件。常见的试剂包括卤素、酸和碱。
从这些反应中形成的主要产物取决于所使用的特定条件和试剂,并且它们可能包括具有改性官能团的各种衍生物。
科学研究应用
3-[1-(3-氯苯基)-2,5-二甲基吡咯-3-基]-2-氰基丙-2-烯酸有几种科学研究应用,包括:
化学: 它被用作合成更复杂有机分子的构建块,并用作各种有机反应的试剂。
生物学: 研究该化合物的潜在生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 正在进行研究以探索其潜在的治疗应用,例如在开发新药或作为药物发现的先导化合物。
工业: 它用于开发新材料,以及作为生产各种化学产品的中间体。
作用机制
3-[1-(3-氯苯基)-2,5-二甲基吡咯-3-基]-2-氰基丙-2-烯酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。所涉及的具体分子靶标和途径取决于具体的应用和所研究的生物系统。
相似化合物的比较
3-[1-(3-氯苯基)-2,5-二甲基吡咯-3-基]-2-氰基丙-2-烯酸可以与其他类似的化合物进行比较,例如:
吲哚衍生物: 这些化合物具有相似的杂环结构,并表现出各种生物活性。
吡咯衍生物: 与目标化合物类似,吡咯衍生物以其多样的化学和生物特性而闻名。
氯苯基化合物: 研究含有氯苯基的化合物以了解其潜在的药理活性。
3-[1-(3-氯苯基)-2,5-二甲基吡咯-3-基]-2-氰基丙-2-烯酸的独特性在于其官能团的特定组合,赋予了独特的化学反应性和生物活性。
属性
分子式 |
C16H13ClN2O2 |
|---|---|
分子量 |
300.74 g/mol |
IUPAC 名称 |
3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-12(7-13(9-18)16(20)21)11(2)19(10)15-5-3-4-14(17)8-15/h3-8H,1-2H3,(H,20,21) |
InChI 键 |
NYEDDKVMWGSYEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
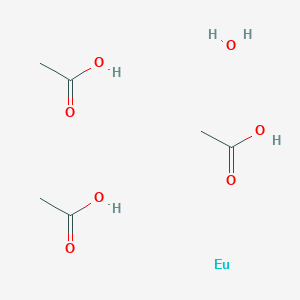


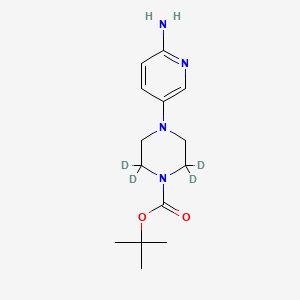
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
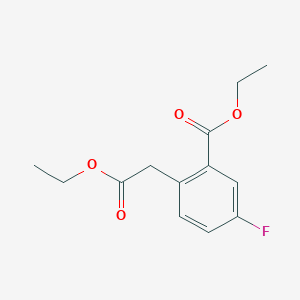
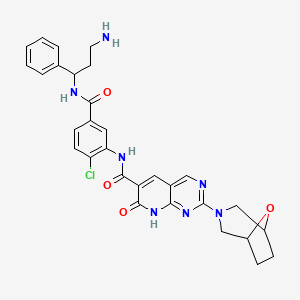
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)
